molecular formula C16H21N3O2 B8447751 tert-Butyl N-[2-(2-quinolylamino)ethyl]carbamate

tert-Butyl N-[2-(2-quinolylamino)ethyl]carbamate

Cat. No. B8447751
M. Wt: 287.36 g/mol
InChI Key: XXXROJHIYRMTLG-UHFFFAOYSA-N
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Patent
US09321724B2

Procedure details

Tert-butyl N-[2-(2-quinolylamino)ethyl]carbamate (137 mg, 0.44 mmol) was dissolved in a mixture of DCM (6 ml) and trifluoroacetic acid (2 ml) and left standing at room temperature for one hour. The volatiles were removed under reduced pressure, the residue was dissolved in THF and evaporated to dryness under reduced pressure. The residue was dissolved in THF and the product was precipitated by the addition of HCl in dioxane (4N). The precipitate was removed by filtration, washed several times with THF and dried under reduced pressure to yield 55 mg of a solid (0.226 mmol, 56%) that was used directly in the next step.
Quantity
137 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
56%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[NH:11][CH2:12][CH2:13][NH:14]C(=O)OC(C)(C)C.C(Cl)[Cl:23]>FC(F)(F)C(O)=O>[ClH:23].[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[NH:11][CH2:12][CH2:13][NH2:14] |f:3.4|

Inputs

Step One
Name
Quantity
137 mg
Type
reactant
Smiles
N1=C(C=CC2=CC=CC=C12)NCCNC(OC(C)(C)C)=O
Name
Quantity
6 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in THF
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in THF
CUSTOM
Type
CUSTOM
Details
the product was precipitated by the addition of HCl in dioxane (4N)
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
WASH
Type
WASH
Details
washed several times with THF
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.N1=C(C=CC2=CC=CC=C12)NCCN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.226 mmol
AMOUNT: MASS 55 mg
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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